molecular formula C15H14FN5O2S B2568457 1-(3-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide CAS No. 2034270-94-3

1-(3-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide

Cat. No. B2568457
CAS RN: 2034270-94-3
M. Wt: 347.37
InChI Key: VYWFZOIWEQLDEH-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C15H14FN5O2S and a molecular weight of 347.37. It contains a pyridine nucleus, which is a privileged structure among heterocycles .


Molecular Structure Analysis

The molecule contains a pyridine nucleus, which is a single heteroaromatic ring that comes from the replacement of a CH group in the benzene ring with the nitrogen atom . The presence of the pyridine nucleus, along with one or more heterocycles and a simple hydrocarbon linker or grafted with organic groups, gives the molecule a certain geometry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.37. Pyridine compounds are known to improve water solubility due to their poor basicity .

Scientific Research Applications

Structural Analysis and Supramolecular Assembly

A study conducted by Dey et al. (2015) involved the structural analysis of three nimesulidetriazole derivatives, which are chemically related to the compound . The research focused on understanding the effect of substitution on supramolecular assembly. The crystal structures were determined from laboratory X-ray powder diffraction data, and the intermolecular interactions were analyzed through Hirshfeld surfaces and 2D fingerprint plots. This structural analysis is crucial for understanding the molecular geometry and potential applications of such compounds in material science and drug design (Dey et al., 2015).

Chemical Synthesis and Mechanistic Studies

Králová et al. (2019) explored the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to the unexpected formation of pyrrolidin-3-ones. This study highlights the synthetic versatility and potential reactivity of sulfonamide derivatives in organic synthesis, providing insights into the mechanistic aspects of their reactions (Králová et al., 2019).

Biological Activity and Drug Development

Research by Watanabe et al. (1997) on methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, which are structurally related to the compound of interest, demonstrated significant inhibitory activity against the enzyme HMG-CoA reductase. This highlights the potential of such derivatives in the development of new drugs, particularly as cholesterol biosynthesis inhibitors (Watanabe et al., 1997).

Material Science and Coordination Chemistry

Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, highlighting their prospective applications as ligands for metal coordination. This research provides valuable information for the design of metal-organic frameworks (MOFs) and coordination compounds with potential applications in catalysis, gas storage, and separation processes (Jacobs et al., 2013).

Environmental and Ecological Studies

Moran (2003) explored the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar to the compound , as herbicides. The compounds exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, demonstrating their potential use in agricultural and environmental management (Moran, 2003).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c16-13-4-1-3-12(7-13)11-24(22,23)18-8-14-10-21(20-19-14)15-5-2-6-17-9-15/h1-7,9-10,18H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWFZOIWEQLDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide

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